molecular formula C13H18O2 B2444361 (2R)-2-(4-tert-butylphenyl)propanoic acid CAS No. 1261032-40-9

(2R)-2-(4-tert-butylphenyl)propanoic acid

Cat. No.: B2444361
CAS No.: 1261032-40-9
M. Wt: 206.285
InChI Key: YEUZPPMNBARTOY-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(4-tert-Butylphenyl)propionic acid is an organic compound that belongs to the class of phenylpropanoic acids. It is characterized by the presence of a tert-butyl group attached to the phenyl ring, which significantly influences its chemical properties and reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-tert-Butylphenyl)propionic acid typically involves the alkylation of a phenylpropanoic acid derivative with tert-butyl halides under basic conditions. One common method is the Friedel-Crafts alkylation, where the phenyl ring is alkylated using tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of ®-2-(4-tert-Butylphenyl)propionic acid may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-2-(4-tert-Butylphenyl)propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenylpropanoic acids.

Scientific Research Applications

®-2-(4-tert-Butylphenyl)propionic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: Another phenylpropanoic acid derivative with anti-inflammatory properties.

    Naproxen: A similar compound used as an NSAID.

    Ketoprofen: Shares structural similarities and is used for its analgesic and anti-inflammatory effects.

Uniqueness

®-2-(4-tert-Butylphenyl)propionic acid is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic effects. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and drug development.

Properties

IUPAC Name

(2R)-2-(4-tert-butylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-9(12(14)15)10-5-7-11(8-6-10)13(2,3)4/h5-9H,1-4H3,(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUZPPMNBARTOY-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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